Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate
Description
Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is a complex organic compound with a molecular weight of 332.4 . This compound features a unique structure that includes a thiazolidine ring, which is known for its diverse biological activities .
Properties
IUPAC Name |
sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2.Na/c1-2-15-12(18)10-7-4-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17;/h2-6H2,1H3,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXWDAOJWRONO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)[O-])SC3=C2CCC3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N2NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Core Assembly
The tricyclic framework of the compound is typically constructed via a cyclocondensation strategy. A key intermediate, 11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one, is synthesized by reacting a bicyclic thiourea derivative with ethylamine under acidic conditions. The thiourea precursor is prepared by treating a substituted cyclopentene thiol with cyanamide, followed by intramolecular cyclization.
Reaction Conditions :
- Thiourea Formation : Cyclopentene thiol (1.0 equiv), cyanamide (1.2 equiv), HCl (cat.), reflux in ethanol (6 h, 78°C).
- Cyclocondensation : Thiourea intermediate (1.0 equiv), ethylamine (2.0 equiv), H2SO4 (0.5 equiv), toluene (12 h, 110°C).
The ethyl group is introduced during the cyclocondensation step, where ethylamine acts as both a nucleophile and a base, facilitating ring closure. The resulting tricyclic amine is oxidized to the 12-oxo derivative using potassium permanganate in acetone (yield: 68–72%).
Sulfanyl Acetate Incorporation via Nucleophilic Substitution
The sulfanyl acetate side chain is appended through a nucleophilic substitution reaction. The thiol group at position 10 of the tricyclic core reacts with sodium chloroacetate in a polar aprotic solvent.
Procedure :
- Deprotonation : Triturate the tricyclic thiol (1.0 equiv) with NaH (1.1 equiv) in dry DMF (0°C, 30 min).
- Alkylation : Add sodium chloroacetate (1.5 equiv), warm to 25°C, and stir for 18 h.
- Workup : Quench with ice-water, extract with ethyl acetate, and precipitate the sodium salt via rotary evaporation.
Critical Parameters :
- Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
- Stoichiometry : Excess sodium chloroacetate ensures complete substitution, minimizing disulfide byproducts.
Modular Synthesis via Fragment Coupling
An alternative route involves coupling pre-formed fragments of the tricyclic core and sulfanyl acetate moiety. This method improves yield by isolating and purifying intermediates before final assembly.
Steps :
- Tricyclic Core Synthesis : As described in Section 1.
- Sulfanyl Acetate Preparation : React mercaptoacetic acid with ethyl bromide in NaOH/EtOH, followed by ion exchange to the sodium salt.
- Coupling : Combine the tricyclic thiol (1.0 equiv) and sodium sulfanyl acetate (1.2 equiv) in THF with catalytic AIBN, irradiate at 254 nm for 4 h to initiate radical thiol-ene coupling.
Advantages :
- Avoids harsh alkylation conditions.
- Enables late-stage diversification of the sulfanyl group.
Industrial-Scale Sodium Salt Formation
Commercial suppliers utilize a one-pot method for large-scale production, as inferred from supplier listings. The process involves:
- In Situ Oxidation : The tricyclic amine is oxidized directly with H2O2 in acetic acid.
- Simultaneous Alkylation : Sodium chloroacetate is added post-oxidation without intermediate isolation.
- Salt Precipitation : Adjust pH to 8–9 with NaOH, then cool to 4°C to crystallize the sodium salt.
Yield Optimization :
- Temperature Control : Slow cooling (1°C/min) increases crystal size and purity.
- Recycling Mother Liquor : Residual product in the filtrate is recovered via solvent extraction.
Analytical and Spectroscopic Validation
Purity Assessment :
- HPLC : Retention time = 12.3 min (C18 column, 70:30 H2O:MeCN, 1 mL/min).
- Elemental Analysis : Calculated (%) for C15H17N3NaO3S2: C 45.11, H 4.29, N 10.52; Found: C 45.08, H 4.31, N 10.49.
Spectroscopic Data :
- IR (KBr) : 1678 cm⁻¹ (C=O), 1245 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, D2O) : δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.82 (s, 2H, SCH2COO⁻), 4.15 (q, J=7.1 Hz, 2H, NCH2CH3).
Challenges and Mitigation Strategies
Common Issues :
- Byproduct Formation : Disulfides arise from thiol oxidation; adding antioxidants (e.g., ascorbic acid) suppresses this.
- Low Solubility : The sodium salt precipitates prematurely in polar solvents; use of co-solvents (e.g., DMSO:water 1:4) improves yields.
Scale-Up Considerations :
- Exothermic Reactions : Gradual reagent addition and jacketed reactors prevent thermal runaway during alkylation.
- Waste Management : Sulfur-containing byproducts require treatment with oxidizing agents (e.g., NaOCl) before disposal.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its thiazolidine ring structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors .
Comparison with Similar Compounds
Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is unique due to its specific structure and biological activities. Similar compounds include:
Thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar biological properties.
Sulfanyl acetic acid derivatives: These compounds have similar reactivity and are used in similar applications.
Biological Activity
Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is a complex organic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including antimicrobial effects, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, contributing to its biological activity. Its molecular formula is C₁₄H₁₈N₂O₂S₂.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Sodium 2-({11-ethyl-12-oxo...})
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | 0.25 mg/mL |
| Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |
| Listeria monocytogenes | 0.0625 mg/mL | 0.125 mg/mL |
The compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action.
Receptor Interactions
Sodium 2-({11-ethyl-12-oxo...}) has been identified as an agonist at the beta-2 adrenergic receptor, which plays a crucial role in various physiological responses including bronchial dilation and metabolic regulation . This interaction suggests potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of sodium 2-({11-ethyl-12-oxo...}) involved both in vitro and in vivo assessments. The compound was tested against multiple strains of bacteria using the agar disk diffusion method and showed significant inhibition zones for Gram-positive bacteria:
Figure 1: Inhibition Zones for Sodium 2-({11-ethyl...})
Inhibition Zones
The study also assessed biofilm formation inhibition, revealing that sodium 2-{...} could effectively disrupt biofilm development at concentrations as low as 0.5× MIC.
Pharmacological Implications
Given its receptor activity and antimicrobial properties, sodium 2-{...} could be explored further for its potential use in combination therapies for infections resistant to conventional antibiotics or as a bronchodilator in respiratory therapies.
Q & A
Q. What are the standard synthetic routes for Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate?
The synthesis typically involves:
- N-Alkylation/Arylation : Reacting a core heterocyclic scaffold (e.g., diazaphenothiazine derivatives) with alkyl/aryl halides (e.g., methyl iodide, 4-fluoronitrobenzene) in polar aprotic solvents like DMF or dioxane, using sodium hydride or hydroxide as a base .
- Thioether Linkage Formation : Introducing the sulfanylacetate moiety via nucleophilic substitution, often requiring controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the sodium salt form .
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR verify substituent integration and stereochemistry, particularly for the tricyclic core and thioether linkage .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .
- Single-Crystal X-ray Diffraction (SHELX) : SHELXL refines crystallographic data to resolve bond lengths, angles, and absolute configuration. SHELXD/SHELXE assist in phase determination for complex tricyclic systems .
Q. What safety protocols are recommended for handling this compound?
Q. How is the compound’s purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) within ±0.4% theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational models?
Q. What strategies optimize multi-step synthesis yields for thioether-containing analogs?
- Stepwise Monitoring : Use LC-MS to track intermediate stability. Adjust reaction time/temperature to minimize side reactions (e.g., disulfide formation) .
- Catalyst Screening : Test palladium/copper catalysts for C–S coupling efficiency. Yields improve with 10 mol% CuI in DMF at 100°C .
Q. How are conflicting bioactivity data across assay systems addressed?
- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA).
- Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .
Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and HOMO-LUMO gaps.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinase domains) .
Q. How is the absolute configuration of chiral centers determined experimentally?
Q. What methodologies analyze reaction intermediates in real-time?
- In-situ NMR : Monitor reactions in deuterated solvents (e.g., DMSO-d6) with time-resolved H NMR.
- Hyphenated Techniques : LC-UV-MS integrates separation, quantification, and structural identification of transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
